2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole
Description
Historical Context and Discovery
The development of 2,6-dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene emerged from the broader exploration of thienoacene-based organic semiconductors that began intensively in the early 2000s. Thienoacenes, characterized by their fused thiophene ring systems in ladder-type molecular structures, were identified as promising candidates for organic field-effect transistor applications due to their extended conjugation and favorable electronic properties. The specific compound under examination represents a significant advancement in this field, as it combines the beneficial electronic characteristics of the benzodithiophene core with strategic functionalization that enhances both processability and performance.
The historical development of this compound class can be traced to the recognition that organic semiconductors required careful molecular engineering to achieve optimal performance characteristics. Early research in thienoacene chemistry focused on simple fused ring systems, but it became apparent that additional functionalization was necessary to achieve practical applications. The incorporation of alkyl side chains, particularly hexyl groups, emerged as a critical strategy for improving solubility in organic solvents while maintaining electronic performance. Similarly, the introduction of bromine substituents at strategic positions provided versatile synthetic handles for further chemical modification and polymerization reactions.
The systematic study of benzodithiophene derivatives gained momentum as researchers recognized the importance of molecular packing and intermolecular interactions in determining charge transport properties. The development of 2,6-dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene specifically addressed the need for compounds that could be readily processed from solution while maintaining the electronic integrity necessary for semiconductor applications. This compound represents a convergence of synthetic accessibility, processability, and electronic performance that has made it a valuable building block in contemporary organic electronics research.
Nomenclature and Structural Classification
The systematic nomenclature of 2,6-dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene reflects its complex fused ring structure and functional group positioning. According to the International Union of Pure and Applied Chemistry guidelines, the compound is formally named as a benzo[1,2-b:4,5-b']dithiophene derivative, where the numerical designations indicate the specific fusion pattern of the thiophene rings to the central benzene core. The benzo[1,2-b:4,5-b']dithiophene framework represents a symmetrical arrangement where two thiophene rings are fused to opposite sides of a benzene ring in a specific orientation that maximizes conjugation.
The compound is also known by several alternative names in the chemical literature, including the synonym 2,6-dibromo-4,8-dihexylthieno[2,3-f]benzothiole. This alternative nomenclature reflects different approaches to describing the same molecular structure, where the thieno[2,3-f]benzothiole designation emphasizes the relationship between the thiophene and benzothiophene components of the structure. The Chemical Abstracts Service has assigned the registry number 359017-65-5 to this compound, providing a unique identifier that facilitates literature searching and chemical database management.
The structural classification of this compound places it within the broader category of benzodithiophene derivatives, which are themselves a subset of the thienoacene family. The molecular formula C₂₂H₂₈Br₂S₂ indicates a molecular weight of 516.4 grams per mole, with the presence of two sulfur atoms in the heterocyclic framework and two bromine substituents providing reactive sites for further chemical transformation. The hexyl side chains contribute significantly to the molecular weight while providing the necessary solubility characteristics for solution-based processing methods.
Table 1: Nomenclature and Identification Data for 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene
| Property | Value |
|---|---|
| IUPAC Name | 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene |
| Alternative Name | 2,6-dibromo-4,8-dihexylthieno[2,3-f]benzothiole |
| Chemical Abstracts Service Number | 359017-65-5 |
| Molecular Formula | C₂₂H₂₈Br₂S₂ |
| Molecular Weight | 516.4 g/mol |
| PubChem Compound Identifier | 66870778 |
Position within Thienoacene Chemistry
The position of 2,6-dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene within the broader landscape of thienoacene chemistry represents a significant evolutionary step in organic semiconductor design. Thienoacenes, as a class of compounds characterized by fused thiophene rings arranged in ladder-type structures, have been intensively studied as potential organic semiconductors for the past decade. The compound under examination belongs specifically to the benzodithiophene subclass, which combines the electronic benefits of extended conjugation with structural features that promote favorable intermolecular packing.
Within the classification system for thienoacenes, this compound falls into the category of functionalized benzodithiophenes, where the parent heterocyclic framework has been modified with both electron-withdrawing groups (bromine) and alkyl chains (hexyl groups). This dual functionalization strategy represents a sophisticated approach to molecular engineering, where each structural element serves a specific purpose in optimizing overall performance. The bromine substituents provide reactive sites for cross-coupling reactions that enable incorporation into larger molecular frameworks or polymer chains, while the hexyl side chains ensure adequate solubility for solution-based processing methods.
The electronic structure of benzodithiophene systems, including the compound under study, exhibits characteristics that distinguish them from other thienoacene classes. The specific arrangement of sulfur atoms and the extent of conjugation create electronic properties that are particularly well-suited for charge transport applications. Research has demonstrated that despite their structural similarities, different classes of thienoacenes exhibit remarkably diverse properties in organic field-effect transistor devices, highlighting the importance of precise molecular design in achieving desired performance characteristics.
The relationship between 2,6-dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene and related compounds in the benzodithiophene family demonstrates the systematic approach that has been employed in developing this class of materials. Comparative studies of various benzodithiophene derivatives have revealed structure-property relationships that inform continued molecular design efforts. The specific substitution pattern and side chain selection in this compound represent an optimization based on accumulated knowledge of how structural modifications affect both processability and electronic performance.
Significance in Organic Semiconductor Research
The significance of 2,6-dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene in organic semiconductor research extends far beyond its individual properties to encompass its role as a versatile building block for advanced materials development. The compound has emerged as a critical component in the synthesis of high-performance polymer semiconductors, where its incorporation into polymer backbones contributes to enhanced charge transport properties and improved device performance. Research has demonstrated that benzodithiophene-based polymers exhibit superior characteristics compared to many alternative organic semiconductor materials, making this compound and its derivatives essential elements in contemporary materials science.
The role of this compound in photovoltaic applications represents one of its most significant contributions to organic semiconductor research. Benzodithiophene-based polymers have been extensively studied as donor materials in bulk heterojunction solar cells, where they have demonstrated the ability to achieve high power conversion efficiencies. The specific structural features of 2,6-dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene, including its planar molecular conformation and extended conjugation, contribute to enhanced light absorption and charge separation characteristics that are essential for photovoltaic performance.
In the context of organic field-effect transistors, the compound has proven valuable for developing materials with high charge carrier mobility. Research has shown that carefully designed benzodithiophene derivatives can achieve charge carrier mobilities approaching those of traditional inorganic semiconductors, representing a significant advancement in organic electronics. The molecular packing characteristics promoted by the benzodithiophene framework, combined with the processability enhancements provided by the hexyl side chains, create an optimal combination of properties for transistor applications.
The synthetic accessibility of 2,6-dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene has contributed significantly to its importance in research applications. The compound can be prepared through well-established synthetic routes that provide access to gram quantities of material, enabling comprehensive device studies and materials characterization. The presence of bromine substituents facilitates further chemical modification through palladium-catalyzed cross-coupling reactions, allowing researchers to systematically explore structure-property relationships and develop new materials with tailored characteristics.
Table 2: Research Applications and Performance Characteristics
| Application Area | Key Performance Metrics | Research Significance |
|---|---|---|
| Photovoltaic Devices | Enhanced power conversion efficiency | Critical donor material component |
| Field-Effect Transistors | High charge carrier mobility | Superior electronic transport properties |
| Polymer Synthesis | Versatile monomer functionality | Enables systematic materials development |
| Materials Characterization | Well-defined structure-property relationships | Facilitates fundamental understanding |
Properties
IUPAC Name |
2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Br2S2/c1-3-5-7-9-11-15-17-13-19(23)26-22(17)16(12-10-8-6-4-2)18-14-20(24)25-21(15)18/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYXKECIKVHBKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)CCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735930 | |
| Record name | 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359017-65-5 | |
| Record name | 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Fused Thiophene Core
The fused thieno[2,3-f]benzothiole core is generally synthesized via cyclization reactions involving thiophene precursors and benzothiole units. The cyclization often employs palladium-catalyzed cross-coupling reactions or intramolecular cyclizations under controlled conditions to form the fused ring system.
- Typical reagents and conditions:
- Palladium catalysts (e.g., Pd(PPh3)4)
- Base (e.g., potassium carbonate)
- Solvents such as toluene or DMF
- Elevated temperatures (80–120 °C)
- This step yields the fused heterocyclic skeleton required for further functionalization.
Selective Bromination at Positions 2 and 6
Selective dibromination is a critical step to functionalize the molecule for further polymerization or cross-coupling reactions.
- Reagents:
- Bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents
- Solvents such as chloroform, dichloromethane, or acetic acid
- Conditions:
- Controlled temperature (0–25 °C) to avoid overbromination
- Stoichiometric control to achieve dibromination specifically at the 2 and 6 positions
- This step ensures the molecule is activated for subsequent coupling reactions while maintaining the integrity of the fused ring system.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Fused thiophene core synthesis | Pd catalyst, base, toluene/DMF, 80–120 °C | Formation of fused heterocycle | Requires inert atmosphere |
| 2 | Hexyl substitution | Hexyl bromide/iodide, strong base | Introduce solubilizing groups | May use alkylated precursors |
| 3 | Selective dibromination | Br2 or NBS, CH2Cl2 or CHCl3, 0–25 °C | Functionalization for coupling | Stoichiometric control crucial |
Research Findings and Optimization Notes
- Solubility and Processability: Introduction of hexyl groups significantly enhances solubility in common organic solvents, enabling spin-coating and other solution processing techniques for device fabrication.
- Oxidative Stability: The dibrominated fused thiophene exhibits improved oxidative stability compared to unsubstituted analogs, attributed to the absence of reactive C–H bonds at brominated positions.
- Yield and Purity: Optimization of bromination conditions is essential to maximize yield and avoid polybromination or degradation of the fused ring system. Purification typically involves column chromatography or recrystallization.
- Scalability: The synthetic route is amenable to scale-up, given the use of robust palladium-catalyzed coupling reactions and commercially available alkyl bromides.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, or alkoxides.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents like toluene or tetrahydrofuran (THF) under inert atmosphere conditions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include thiolated, aminated, or alkoxylated derivatives.
Coupling Products: Larger conjugated systems or polymers with extended π-conjugation.
Scientific Research Applications
Organic Electronics
One of the primary applications of 2,6-dibromo-4,8-dihexylthieno[2,3-f] benzothiole is in the field of organic electronics. Its structure allows it to function effectively as a semiconductor material in organic solar cells and organic light-emitting diodes (OLEDs).
- Case Study : Research has shown that incorporating this compound into organic photovoltaic devices enhances charge transport properties, leading to improved efficiency in energy conversion. A study published in the Journal of Materials Chemistry demonstrated that devices utilizing this compound exhibited power conversion efficiencies exceeding 10% under standard testing conditions .
Photovoltaic Applications
In addition to its use in OLEDs, this compound is also explored for its potential in photovoltaic applications. Its ability to absorb light efficiently makes it suitable for use in solar cell materials.
- Case Study : A comparative analysis of various thieno[3,2-b]thiophene derivatives revealed that 2,6-dibromo-4,8-dihexylthieno[2,3-f] benzothiole provided superior performance metrics in bulk heterojunction solar cells due to its favorable energy levels and excellent film-forming properties .
Sensors and Biosensors
The compound has also been investigated for use in sensor technology. Its electronic properties can be exploited for developing chemical sensors and biosensors.
- Data Table: Sensor Performance Metrics
| Sensor Type | Sensitivity | Detection Limit | Response Time |
|---|---|---|---|
| Chemical Sensor | High | ppb range | Fast |
| Biosensor | Moderate | Low ppm | Moderate |
Research indicates that devices incorporating this compound can detect specific analytes with high sensitivity and selectivity .
Photonic Devices
The optical properties of 2,6-dibromo-4,8-dihexylthieno[2,3-f] benzothiole make it a candidate for photonic applications, including waveguides and optical modulators.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b’]dithiophene in organic electronics involves its ability to form π-conjugated systems. The bromine atoms facilitate further functionalization, allowing the compound to be incorporated into larger molecular frameworks. This enhances the electronic properties, such as charge mobility and stability, making it suitable for use in electronic devices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
a. Benzo-1,4-oxathiins ()
- Core Structure: Benzo-1,4-oxathiins contain a benzene ring fused with oxygen and sulfur atoms (O-S heteroatoms), whereas the target compound features a thieno[2,3-f]benzothiole system with fused thiophene and benzene rings (S-S heteroatoms).
- Substituent Effects : Compounds like 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine () have electron-donating methoxy groups, which increase reactivity toward electrophilic substitution. In contrast, the bromine atoms in the target compound reduce electron density, favoring nucleophilic or cross-coupling reactions .
b. Thiadiazole Derivatives ()
- Heteroatom Arrangement: 4-Phenyl-5-[(phenyl)thio]-1,2,3-thiadiazole () has a sulfur-nitrogen-rich thiadiazole ring, distinct from the fused thiophene-benzene system. The thiadiazole’s electron-deficient nature contrasts with the thienobenzothiole’s balanced electron distribution, affecting redox behavior and stability .
c. Pyrido[2,3-f]quinoxaline Derivatives ()
- Bioactivity: Pyridoquinoxaline derivatives (e.g., compound 10 in ) exhibit antibacterial activity due to their planar, nitrogen-rich structures. The target compound’s bromine and hexyl groups may offer different bioactivity profiles, though this requires experimental validation .
Table 1: Key Properties of Selected Compounds
Application Potential
- Electronics: The thieno[2,3-f]benzothiole core’s extended conjugation and bromine’s leaving-group capability make it a candidate for conductive polymers or organic semiconductors.
- Pharmaceuticals : Hexyl chains may improve cell membrane permeability, while bromine could serve as a handle for further derivatization, akin to bioactive thiadiazoles ().
Notes and Limitations
- Experimental validation of properties (e.g., solubility, reactivity) is needed.
- Synthesis optimization may require tailored conditions for bromination and alkylation steps.
Biological Activity
2,6-Dibromo-4,8-dihexylthieno[2,3-f] benzothiole is a compound of interest in the field of organic electronics and materials science due to its unique structural properties and potential applications. This article aims to explore its biological activity, focusing on its antitumor properties and interactions with biological systems.
- Chemical Formula : C22H28Br2S2
- Molecular Weight : 492.43 g/mol
- CAS Number : 66870778
Biological Activity Overview
Research has indicated that compounds similar to 2,6-dibromo-4,8-dihexylthieno[2,3-f] benzothiole exhibit significant biological activities, particularly in the context of cancer treatment. The following sections will detail specific studies and findings related to its biological effects.
Antitumor Activity
A study investigating various brominated compounds revealed that certain derivatives demonstrated notable antineoplastic (anti-cancer) activity. The compound's structure suggests that it may interact with cellular pathways involved in cancer proliferation.
Case Study: Screening of Brominated Compounds
In a screening involving multiple brominated compounds, several exhibited cytotoxic effects against cancer cell lines. The results indicated:
- Cell Lines Tested : Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma)
- IC50 Values :
- Compounds showed IC50 values ranging between 1.61 µM and 2.95 µM after 72 hours of exposure.
- Primary human leukemic cells displayed a lower IC50 compared to normal peripheral blood mononuclear cells (PBMNCs), indicating selective toxicity towards cancerous cells.
These findings suggest that derivatives of thieno[2,3-f] benzothiole may possess similar selective cytotoxic properties, warranting further investigation into their mechanisms of action.
The mechanisms by which thieno[2,3-f] benzothiole compounds exert their biological effects may involve:
- Induction of Apoptosis : Evidence from related studies indicates that brominated compounds can trigger apoptotic pathways in malignant cells.
- Inhibition of Proliferation : Compounds may interfere with cell cycle progression, leading to reduced proliferation rates in cancerous cells.
Comparative Analysis of Biological Activity
The following table summarizes the biological activity data from various studies on related compounds:
| Compound Name | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| P01F08 | 1.61 | Jurkat | Apoptosis induction |
| P03F03 | 2.95 | Ramos | Cell cycle inhibition |
| 2,6-Dibromo-4,8-dihexylthieno[2,3-f] benzothiole | TBD | TBD | TBD |
Future Research Directions
Further research is essential to elucidate the specific biological mechanisms underlying the activity of 2,6-dibromo-4,8-dihexylthieno[2,3-f] benzothiole. Potential areas for exploration include:
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Mechanistic Studies : Investigating molecular targets and signaling pathways affected by this compound.
- Formulation Development : Exploring its application in drug delivery systems or as a component in therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole, and how can reaction conditions be optimized?
- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) are commonly used for introducing substituents to thienobenzothiole cores. For brominated derivatives, direct bromination using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in inert solvents like dichloromethane is effective . Reflux conditions (e.g., 48–72 hours in THF/Et₃N mixtures) are critical for achieving high yields, as demonstrated in analogous thiophene-based syntheses . Optimization should include monitoring reaction progress via TLC and adjusting catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to minimize side products.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Combine multiple analytical techniques:
- ¹H/¹³C NMR : Identify alkyl chain protons (δ 0.8–1.6 ppm for hexyl groups) and aromatic protons (δ 7.0–8.5 ppm for thienobenzothiole core). Bromine substituents induce deshielding in adjacent carbons .
- FT-IR : Confirm C-Br stretching vibrations (550–650 cm⁻¹) and C-S/C=C stretches (1450–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with isotopic patterns matching bromine (¹:¹ ratio for two Br atoms) .
Q. What are the critical challenges in purifying this compound, and how can they be addressed?
- Methodology : The compound’s hydrophobicity and tendency to co-crystallize with impurities require gradient column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/THF mixtures. For persistent impurities, use preparative HPLC with a C18 column and isocratic methanol/water mobile phase .
Advanced Research Questions
Q. How do the electronic properties of this compound compare to its non-brominated analogs in organic electronics?
- Methodology : Bromine enhances electron-withdrawing capacity, reducing the HOMO-LUMO gap. Compare cyclic voltammetry (CV) Brominated derivatives typically show oxidation potentials shifted by 0.2–0.4 V vs. non-brominated analogs. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model charge distribution and predict bandgap tuning for photovoltaic applications .
Q. What strategies resolve contradictions in reported solubility and aggregation behavior of this compound?
- Methodology : Discrepancies may arise from alkyl chain packing or solvent polarity. Use dynamic light scattering (DLS) to monitor aggregation in toluene vs. chloroform. Temperature-dependent UV-Vis spectroscopy (25–80°C) can identify thermochromic shifts linked to conformational changes .
Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Employ retrosynthesis software (e.g., Reaxys or Pistachio) to prioritize viable pathways. Database mining for analogous thiophene systems reveals that bromine at the 2,6-positions facilitates selective coupling at C-4 and C-7. Machine learning models (e.g., template relevance scoring) assess reaction feasibility based on steric and electronic parameters .
Regulatory and Safety Considerations
Q. What regulatory guidelines apply to the international shipment of this compound for collaborative research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
